4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
Overview
Description
4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a fluorine atom, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorine and benzenesulfonamide groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorine Atom: This step may involve the use of fluorinating agents such as N-fluorobenzenesulfonimide.
Attachment of the Benzenesulfonamide Group: This can be done through sulfonation reactions using reagents like benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Biology: The compound could be used in studies involving enzyme inhibition or receptor binding.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-3-methylbenzyl)-1-phenyl-1-butanamine
- 4-Fluoro-a-methylbenzyl alcohol
Uniqueness
4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to its combination of a fluorine atom, a pyrazole ring, and a benzenesulfonamide group. This combination of functional groups may confer unique chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-13-3-2-4-14(11-13)12-21-10-9-17(19-21)20-24(22,23)16-7-5-15(18)6-8-16/h2-11H,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAIRPMZLHBYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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